![molecular formula C13H12ClNO2S2 B2362712 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7177-97-1](/img/no-structure.png)

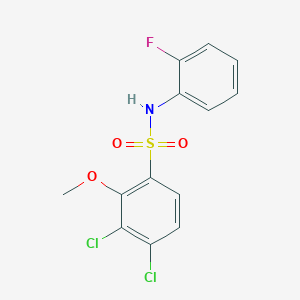

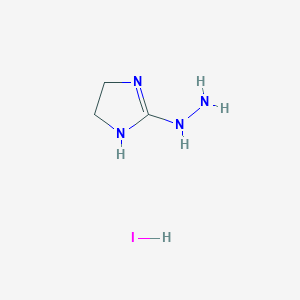

3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

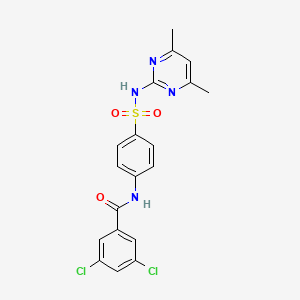

3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid, also known as CBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

Research has shown various methods for synthesizing thiazolidinone derivatives and exploring their structural properties. For instance, Kandeel (2000) discusses the synthesis of thiazolidinone compounds and their potential for forming spiro compounds and Schiff's bases through various reactions (Kandeel, 2000). Similarly, Guarda et al. (2003) describe the synthesis of arylidene thiazolidines and benzothiazines, providing insight into their physico-chemical properties (Guarda et al., 2003).

Antimicrobial and Anti-inflammatory Properties

These compounds have been studied for their antimicrobial and anti-inflammatory properties. Frolov et al. (2017) synthesized a series of thiazolidinone derivatives and examined their antimicrobial activity, finding specific compounds with high activity against Staphylococcus aureus (Frolov et al., 2017). Santos et al. (2005) evaluated the anti-inflammatory activity of synthesized thiazolidines, highlighting their pharmacological significance (Santos et al., 2005).

Antileukemic and Antifungal Activities

Research into the antileukemic and antifungal activities of these compounds is also notable. Kryshchyshyn et al. (2020) synthesized pyrrolidinedione-thiazolidinone hybrids and found that one compound in particular showed promising antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020). Makwane et al. (2018) synthesized a new series of thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, finding significant activity in some cases (Makwane et al., 2018).

Antidiabetic Agents

Some studies have explored the potential of these compounds as antidiabetic agents. Sohda et al. (1982) synthesized compounds with a thiazolidinedione ring, evaluating their hypoglycemic and hypolipidemic activities, and identifying compounds with significant activities (Sohda et al., 1982).

Propiedades

Número CAS |

7177-97-1 |

|---|---|

Fórmula molecular |

C13H12ClNO2S2 |

Peso molecular |

313.81 |

Nombre IUPAC |

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7- |

Clave InChI |

UOOGKQXGYFYURT-XFFZJAGNSA-N |

SMILES |

C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)

![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)